4-Nitro-2-(trifluoromethyl)pyridine 1-oxide
Overview
Description
4-Nitro-2-(trifluoromethyl)pyridine 1-oxide: is an organic compound with the molecular formula C6H3F3N2O3 . It is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring with an oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide typically involves the nitration of 2-(trifluoromethyl)pyridine followed by oxidation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and Pd-C catalyst in ethanol at room temperature.
Substitution: Nitric acid and sulfuric acid for nitration; hydrogen peroxide for oxidation.
Major Products Formed:
Reduction: 2-(trifluoromethyl)pyridin-4-ylamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its derivatives are studied for their efficacy in protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the nitro group and oxide functional group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Uniqueness: 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide is unique due to the combination of the nitro group, trifluoromethyl group, and oxide functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-nitro-1-oxido-2-(trifluoromethyl)pyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3-4(11(13)14)1-2-10(5)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZSCAQQRNLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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